![molecular formula C14H11O3P B095885 10(5H)-Acridophosphinone, 5-methoxy-, 5-oxide CAS No. 18593-27-6](/img/structure/B95885.png)
10(5H)-Acridophosphinone, 5-methoxy-, 5-oxide
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Overview
Description
10(5H)-Acridophosphinone, 5-methoxy-, 5-oxide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of acridine derivatives and is known for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science.
Mechanism Of Action
The mechanism of action of 10(5H)-Acridophosphinone, 5-methoxy-, 5-oxide is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis in cancer cells. It also inhibits the growth of cancer cells by disrupting the microtubule network, which is essential for cell division.
Biochemical And Physiological Effects
10(5H)-Acridophosphinone, 5-methoxy-, 5-oxide has been found to have several biochemical and physiological effects. It has been reported to induce DNA damage in cancer cells, leading to cell death. It also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. Additionally, it has been found to inhibit the growth of blood vessels, which is essential for tumor growth and metastasis.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 10(5H)-Acridophosphinone, 5-methoxy-, 5-oxide in lab experiments is its high potency and selectivity against cancer cells. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 10(5H)-Acridophosphinone, 5-methoxy-, 5-oxide. One of the areas of interest is its potential use in combination therapy with other anticancer agents. Another area of interest is its potential use in the treatment of drug-resistant cancers. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for in vivo use.
Conclusion
In conclusion, 10(5H)-Acridophosphinone, 5-methoxy-, 5-oxide is a promising compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Its high potency and selectivity against cancer cells make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for in vivo use.
Synthesis Methods
The synthesis of 10(5H)-Acridophosphinone, 5-methoxy-, 5-oxide can be achieved through several methods. One of the most common methods involves the reaction of 5-methoxy-2-nitrobenzaldehyde with diethyl phosphite in the presence of a catalyst, followed by reduction with zinc powder. This method yields a high purity product with a good yield.
Scientific Research Applications
10(5H)-Acridophosphinone, 5-methoxy-, 5-oxide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, it has been found to exhibit potent antifungal and antibacterial activity against several strains of bacteria and fungi.
properties
CAS RN |
18593-27-6 |
---|---|
Product Name |
10(5H)-Acridophosphinone, 5-methoxy-, 5-oxide |
Molecular Formula |
C14H11O3P |
Molecular Weight |
258.21 g/mol |
IUPAC Name |
5-methoxy-5-oxoacridophosphin-10-one |
InChI |
InChI=1S/C14H11O3P/c1-17-18(16)12-8-4-2-6-10(12)14(15)11-7-3-5-9-13(11)18/h2-9H,1H3 |
InChI Key |
XBODORVWDWKYKA-UHFFFAOYSA-N |
SMILES |
COP1(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C13 |
Canonical SMILES |
COP1(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C13 |
synonyms |
5-Methoxyacridophosphin-10(5H)-one 5-oxide |
Origin of Product |
United States |
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